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Compound of Interest

Compound Name: CysOx2

Cat. No.: B12396751 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CysOx2 is a reaction-based, fluorogenic probe designed for the detection of protein cysteine

sulfenic acid (S-sulfenation), a key oxidative post-translational modification involved in redox

signaling and oxidative stress.[1][2] Its excellent cell permeability, rapid reactivity, and high

selectivity with minimal cytotoxicity make it a valuable tool for live-cell imaging and high-

throughput screening applications.[1][3] CysOx2 enables the real-time visualization and

quantification of changes in protein S-sulfenation in living cells, providing insights into cellular

redox states and the effects of therapeutic agents on these pathways.[1]

Mechanism of Action

CysOx2 is based on a phenaline-1,3-dione scaffold. The probe is initially non-fluorescent.

Upon reaction with the electrophilic sulfur of a cysteine sulfenic acid, the keto-enol equilibrium

of the probe shifts towards the fluorogenic keto form. This "turn-on" fluorescence response

allows for the direct detection of S-sulfenation events.

Diagram of CysOx2 Activation
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Caption: CysOx2 probe activation mechanism.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the CysOx2 probe based

on published data.

Table 1: Spectroscopic Properties of CysOx2

Property Value Reference

Excitation Wavelength (λex) 394 nm

Excitation Laser for Imaging 458 nm

Emission Filter BA505-605 band pass

Stokes Shift
~50 nm (blue-shifted upon

binding)

Table 2: Recommended Conditions for In Vitro and In-Cell Assays

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12396751?utm_src=pdf-body-img
https://www.benchchem.com/product/b12396751?utm_src=pdf-body
https://www.benchchem.com/product/b12396751?utm_src=pdf-body
https://www.benchchem.com/product/b12396751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type
CysOx2
Concentration

Incubation
Time

Cell Type Reference

In Vitro (with

purified protein)
1 mM 1 hour -

Live Cell Imaging

(Confocal)
5 - 10 µM 15 min - 1 hour HeLa

96-well Plate

Screening Assay
50 µM 1 hour HeLa

Experimental Protocols
Protocol 1: Live Cell Imaging of Protein S-sulfenation using CysOx2

This protocol describes the use of CysOx2 for visualizing global protein S-sulfenation in live

HeLa cells using confocal microscopy.

Materials:

HeLa cells (or other cell line of interest)

EMEM supplemented with 10% FBS

Phosphate-Buffered Saline (PBS)

Serum-free EMEM

6-well glass-bottom plates

CysOx2 probe

Glucose oxidase (GOX) (optional, as a positive control for inducing oxidative stress)

Confocal microscope with a 458 nm laser and appropriate emission filters (e.g., SDM560

dichroic mirror, BA505-605 band pass filter)

Procedure:
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Cell Seeding: Seed HeLa cells (8.0 × 10⁴ cells/well) in 6-well glass-bottom plates and

incubate in EMEM with 10% FBS at 37°C until they reach 70-80% confluency.

Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free

EMEM. Incubate for 16 hours at 37°C.

Probe Loading: Aspirate the serum-free media and wash the cells twice with PBS.

Add a solution of CysOx2 (e.g., 10 µM in PBS or serum-free media) to the cells.

(Optional Positive Control) To induce S-sulfenation, add glucose oxidase (GOX) at varying

concentrations (e.g., 0-20 U/mL) along with the CysOx2 probe.

Incubation: Incubate the cells at 37°C and acquire images at different time points (e.g., 0, 15,

30, 60 minutes).

Imaging: Visualize the CysOx2 signal using a confocal microscope with a 458 nm excitation

laser. Collect fluorescence emission using a band pass filter (e.g., BA505-605 nm).

Image Analysis: Quantify the fluorescence intensity of the cellular cytoplasmic regions using

software such as ImageJ.

Diagram of Live Cell Imaging Workflow
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Caption: Workflow for CysOx2 live cell imaging.
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Protocol 2: 96-Well Plate Screening Assay for Modulators of Cysteine Oxidation

This protocol adapts the CysOx2 probe for a higher-throughput format to screen for small

molecules, such as kinase inhibitors, that modulate protein S-sulfenation.

Materials:

HeLa cells

EMEM supplemented with 10% FBS

Black 96-well plates with clear bottoms

PBS

CysOx2 probe

Kinase inhibitor library (or other compounds of interest) dissolved in DMSO

tert-Butyl hydroperoxide (tBOOH) (as a positive control)

Extracellular fluorescence quencher (e.g., from Beta-Lactamase Loading Solutions Kit)

Plate reader with fluorescence detection capabilities

Procedure:

Cell Seeding: Seed HeLa cells (2 × 10⁴ cells/well) in black, clear-bottom 96-well plates and

incubate for 48 hours at 37°C until they reach approximately 90% confluency.

Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free

EMEM. Incubate for 16 hours at 37°C.

Compound and Probe Addition:

Aspirate the media and wash the cells twice with PBS.

Add 90 µL of PBS to each well.
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Add 10 µL of a solution containing CysOx2 (final concentration 50 µM) and the kinase

inhibitor (final concentration 10 µM) in PBS with 1% DMSO.

For control wells, add CysOx2 with PBS (negative control) or CysOx2 with tBOOH (200

µM, positive control).

Incubation: Incubate the plate for 1 hour at 37°C.

Quenching and Measurement:

Add 100 µL of PBS to each well.

Add 20 µL of the extracellular fluorescence quencher.

Measure the fluorescence using a plate reader with appropriate excitation and emission

wavelengths.

Diagram of 96-Well Plate Screening Workflow
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Caption: Workflow for 96-well plate screening assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12396751?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Drug Discovery and Signaling
Pathway Analysis
The CysOx2 probe has been utilized to identify kinase inhibitors that modulate cellular S-

sulfenation. For example, screening a library of kinase inhibitors revealed that several GSK3

inhibitors, such as SB-216763, lead to an increase in protein S-sulfenation. This suggests a link

between GSK3 inhibition and the cellular redox state.

Signaling Pathway Implicated by CysOx2 Screening

The finding that GSK3 inhibitors increase S-sulfenation points to a connection between GSK3

activity and the regulation of oxidative stress responses. GSK3 is known to be involved in

various cellular processes, and its inhibition can impact pathways like the Nrf2 antioxidant

response. The increased S-sulfenation upon GSK3 inhibition may occur on regulatory

cysteines of proteins involved in antioxidant defense, such as thioredoxin (Trx) and glutathione

reductase.

Diagram of GSK3 Inhibition and Redox Signaling
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Caption: GSK3 inhibition and its effect on S-sulfenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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